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Sulfacetamide-d4

Cat. No.: B1155613
M. Wt: 218.27
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuteration in Medicinal Chemistry and Pharmaceutical Sciences

Deuteration, the specific replacement of hydrogen atoms with deuterium (B1214612), has emerged as a significant strategy in medicinal chemistry to optimize the properties of drug candidates. This approach leverages the subtle but significant differences between the two isotopes of hydrogen.

The foundational principle behind the utility of deuteration lies in the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. bioscientia.de This enhanced stability arises from the greater mass of deuterium, which possesses a neutron in addition to a proton, effectively doubling its mass relative to protium (B1232500) (the most common isotope of hydrogen). bioscientia.de This difference in mass leads to a lower zero-point vibrational energy for the C-D bond, meaning more energy is required to break it.

This increased bond strength gives rise to the kinetic isotope effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP450) enzymes, involve the cleavage of a C-H bond as a rate-determining step. bioscientia.de By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of that metabolic reaction can be significantly slowed down. The magnitude of the primary KIE is expressed as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). For C-H bond cleavage, this ratio can theoretically be as high as 6.9, though in practice, values are often lower. wikipedia.org

Table 1: Illustrative Kinetic Isotope Effect (kH/kD) Values in Drug Metabolism Research

Reaction / DrugEnzyme SystemkH/kDReference
N-demethylation of MorphineP450-linked>1 nih.gov
Metabolism of 2-2H-QuinoxalineGuinea Pig Cytosol4.7 njacs.org
Metabolism of 1-2H-PhthalazineHuman Cytosol5.1 njacs.org
Metabolism of ZoniporideHuman Cytosol5.8 nedmdg.org

This table provides examples of observed kinetic isotope effects and is for illustrative purposes only. Actual values are highly dependent on the specific substrate, enzyme, and reaction conditions.

The strategic placement of deuterium in a drug molecule can lead to a phenomenon known as "metabolic switching" or "metabolic shunting". juniperpublishers.comosti.gov When the metabolism at a specific site is slowed due to deuteration, the enzymatic machinery of the body may shift to alternative, non-deuterated sites on the molecule for metabolism. osti.govnih.gov This can result in a change in the proportion of different metabolites formed.

A primary goal of deuteration in pharmaceutical research is to improve the pharmacokinetic profile of a drug candidate. researchgate.net By slowing the rate of metabolic clearance, deuteration can lead to a longer biological half-life, increased systemic exposure (Area Under the Curve or AUC), and higher maximum plasma concentrations (Cmax). researchgate.netnih.gov These modifications can be studied to understand how changes in pharmacokinetics impact a drug's efficacy and duration of action.

Research has shown that these effects can be significant. For example, in a study comparing d9-methadone to its non-deuterated counterpart in mice, deuteration led to a 5.7-fold increase in the area under the time-concentration curve and a 4.4-fold increase in the maximum plasma concentration. nih.gov The clearance of d9-methadone was also significantly reduced. nih.gov Such studies provide valuable data on how targeted deuteration can be used to fine-tune the pharmacokinetic properties of a molecule for research purposes. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Compound (Methadone in mice)

CompoundCmax (ng/mL)AUC (ng·h/mL)Clearance (L/h/kg)Half-life (h)
Methadone~50~1004.7 ± 0.8~2.5
d9-Methadone~220~5700.9 ± 0.3~3.0

Data adapted from a study in CD-1 male mice and is for illustrative purposes. nih.gov Values are approximate and serve to demonstrate the potential impact of deuteration.

Overview of Sulfonamide Antibiotics: Academic Research Context

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in a research and clinical context. safetherapeutics.com They are a class of compounds characterized by the presence of a sulfonamide functional group. safetherapeutics.com Research into sulfonamides has been extensive, leading to a broad understanding of their mechanism of action and spectrum of activity. patsnap.com

Fundamental Mechanism of Action of Sulfacetamide (B1682645) in Research Models

Sulfacetamide is a member of the sulfonamide class of antibiotics. youtube.com Its mechanism of action has been well-established through extensive research. Sulfacetamide functions as a bacteriostatic agent, meaning it inhibits the growth and multiplication of bacteria rather than killing them directly. safetherapeutics.compatsnap.com

The primary target of sulfacetamide and other sulfonamides is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) . patsnap.compatsnap.com This enzyme is critical for the bacterial synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, as they cannot typically utilize pre-formed folic acid from their environment. patsnap.com Folic acid is an essential nutrient for bacteria, as it is required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are the building blocks for growth and replication. patsnap.compatsnap.com

Sulfacetamide exerts its effect through competitive inhibition. patsnap.com Structurally, it is an analog of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme. patsnap.com Due to this structural similarity, sulfacetamide competes with PABA for the active site of DHPS. patsnap.com When sulfacetamide binds to the enzyme, it blocks the normal enzymatic reaction, thereby halting the production of dihydrofolic acid. patsnap.compatsnap.com This disruption of the folic acid synthesis pathway effectively starves the bacteria of essential components needed for proliferation. patsnap.com The host's immune system is then typically responsible for clearing the inhibited bacteria. patsnap.com This selective targeting of a metabolic pathway present in bacteria but not in humans (who obtain folic acid from their diet) is a key principle in the research and development of this class of antibiotics. patsnap.com

Historical Context of Sulfacetamide Research and Derivatization

Sulfacetamide is a well-established sulfonamide antibiotic. wikipedia.org Its primary mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. wikipedia.org By blocking this pathway, sulfacetamide acts as a bacteriostatic agent, halting the proliferation of susceptible bacteria.

The synthesis of sulfacetamide has been documented through various methods. A common preparative route involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride (B1165640). researchgate.net Another established method is the direct alkylation of acetamide (B32628) with 4-aminobenzenesulfonyl chloride. researchgate.net This history of synthesis and established biological function provides the foundation for creating derivatives like Sulfacetamide-d4, which serve not as therapeutic agents themselves, but as specialized tools for research.

Academic Research Utility of this compound: A Deuterated Analog

This compound is the deuterium-labeled analog of Sulfacetamide, designed specifically for research applications. medchemexpress.com Its value is derived directly from the isotopic labeling, which imparts properties that are ideal for analytical and metabolic studies. It is intended for laboratory research use only.

Specificity of Deuteration on the Sulfacetamide Molecule

The key structural difference between Sulfacetamide and its deuterated analog lies in the specific placement of four deuterium atoms. In this compound, these deuterium atoms replace the hydrogen atoms on the p-aminophenyl group (the benzene (B151609) ring). lgcstandards.com This targeted substitution is critical, as it places the isotopic labels on a core part of the molecule's structure.

Below is a table comparing the fundamental properties of Sulfacetamide and this compound.

Table 1: Comparison of Sulfacetamide and this compound Properties

Property Sulfacetamide This compound
Molecular Formula C₈H₁₀N₂O₃S drugfuture.com C₈H₆D₄N₂O₃S lgcstandards.com
Molar Mass 214.24 g/mol drugfuture.com 218.27 g/mol lgcstandards.com
Isotopic Label None Deuterium (D)

| Deuteration Location | N/A | Phenyl ring lgcstandards.com |

Research Aims for Investigating this compound

The investigation and use of this compound in academic and industrial research are driven by precise analytical needs. The primary aims include:

Internal Standard for Mass Spectrometry: The most prominent application of this compound is as an internal standard for quantitative analysis using mass spectrometry. medchemexpress.com Because it is chemically identical to the non-labeled Sulfacetamide but has a different mass, it can be added to a biological sample in a known quantity. During analysis, it co-elutes with the natural compound but is detected at a different mass-to-charge ratio, allowing for highly accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.

Pharmacokinetic and Metabolic Studies: The deuteration of the phenyl ring allows researchers to study the metabolism of sulfacetamide. By administering both the deuterated and non-deuterated forms, scientists can track the metabolic fate of the molecule. The kinetic isotope effect at the deuterated sites can provide information on whether the cleavage of C-H bonds on the aromatic ring is a rate-determining step in its metabolic breakdown. nih.govnih.gov

Elucidation of Reaction Mechanisms: In physical organic chemistry, deuterated compounds are used to probe the mechanisms of chemical reactions. wikipedia.org Studying the reaction rates of this compound compared to its non-labeled counterpart can reveal details about the transition states of reactions involving the aromatic ring.

Compound Reference Table

Properties

Molecular Formula

C₈H₆D₄N₂O₃S

Molecular Weight

218.27

Synonyms

N-[(4-aminophenyl)sulfonyl]acetamide-d4;  4-(Acetylaminosulfonyl)aniline-d4;  A 500-d4;  Acetocid-d4;  Acetosulfamin-d4;  Acetosulfamine-d4;  Albamine-d4;  Albucid-d4;  Alesten-d4;  Formosulfacetamide-d4;  N-(4-Aminobenzenesulfonyl)acetamide-d4;  N-(p-Aminophe

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Sulfacetamide D4

Strategies for Deuterium (B1214612) Incorporation into Sulfacetamide (B1682645)

Deuterium can be incorporated into the sulfacetamide molecule at various positions. The most common strategies involve either building the molecule from already deuterated precursors or performing a direct hydrogen-deuterium exchange on the final molecule or an intermediate. The choice of strategy depends on the desired location of the deuterium atoms, the availability of starting materials, and the required isotopic purity.

The synthesis of Sulfacetamide-d4 often begins with the preparation of a deuterated sulfanilamide (B372717) (4-aminobenzenesulfonamide) precursor. Classical synthesis of sulfanilamide involves the chlorosulfonation of acetanilide, followed by reaction with ammonia (B1221849) and subsequent deprotection of the acetyl group. wisc.edu To introduce deuterium into the aromatic ring of this precursor, a hydrogen-isotope exchange (HIE) reaction can be employed. researchgate.net

Modern methods are also being developed for the synthesis of primary sulfonamides. acs.org One such approach utilizes an N-sulfinyl-O-(tert-butyl)hydroxylamine reagent, which reacts with organometallic compounds to form the sulfonamide. acs.org This could potentially be adapted for deuterated versions by using a deuterated organometallic starting material.

Catalytic methods offer a robust route for deuterating aromatic compounds like anilines, which are precursors to sulfanilamide. A nanostructured iron catalyst, for example, has been shown to effectively facilitate the selective deuteration of (hetero)arenes using inexpensive D₂O as the deuterium source. nih.govnih.gov Similarly, palladium-on-carbon (Pd/C) catalysts in the presence of D₂O can be used for H-D exchange on anilines, achieving excellent deuterium enrichment. mdpi.com

Table 1: Selected Catalytic Systems for Deuteration of Sulfanilamide Precursors

Catalyst System Deuterium Source Target Moiety Reference
Nanostructured Iron D₂O Aromatic Ring nih.govnih.gov
Pd/C - Aluminum D₂O Aromatic Ring, Benzylic CH₂ mdpi.com

For this compound, where the deuterium atoms are located on the acetyl group, the most direct synthetic route involves the acylation of 4-aminobenzenesulfonamide with a deuterated acetylating agent. The standard synthesis of sulfacetamide involves reacting 4-aminobenzenesulfonamide with acetic anhydride (B1165640). wikipedia.orgresearchgate.net

To produce this compound, this procedure is modified by replacing standard acetic anhydride with its deuterated counterpart, acetic-d3 anhydride ((CD₃CO)₂O). This reaction directly attaches the deuterated acetyl group (—COCD₃) to the sulfonamide nitrogen, yielding the desired N-[(4-aminophenyl)sulfonyl]acetamide-d3. If the amine proton is also exchanged for deuterium, the final product becomes this compound. This method is highly efficient for site-specific labeling. The deuterium kinetic isotope effect (KIE) can significantly slow down the metabolic cleavage of such bonds, which is a key principle in the design of deuterated drugs. researchgate.netnih.gov

The synthesis of deuterated compounds for research purposes often needs to be scalable to produce sufficient quantities. nih.gov While many methods are effective on a small, laboratory scale, scaling up presents challenges in terms of cost, safety, and maintaining isotopic purity. nih.gov The development of robust, reliable, and scalable methodologies is an area of growing interest, particularly as deuterated compounds become more prevalent as active pharmaceutical ingredients. nih.govnih.gov

Key considerations for scalability include:

Cost of Reagents: The price of deuterium sources (e.g., D₂O, D₂ gas) and deuterated reagents can be a significant factor. nih.gov

Catalyst Efficiency: The use of highly efficient and recyclable catalysts, such as the nanostructured iron catalyst, can make the process more economically viable on a larger scale. nih.govnih.gov

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds. researchgate.netcolab.ws Flow reactors allow for better control over reaction parameters, improved safety when handling hazardous intermediates, and can be more easily scaled compared to traditional batch processes. researchgate.net

Purification and Isolation Techniques for Deuterated Analogs

After synthesis, the crude product contains the desired deuterated compound along with unreacted starting materials, byproducts, and potentially unlabelled or partially labeled species. nih.gov Purification is essential to isolate this compound with high chemical and isotopic purity.

Standard chromatographic techniques, particularly liquid chromatography, are commonly employed for the purification of sulfacetamide and its analogs. researchgate.net Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase can effectively separate the target compound from impurities. chemrxiv.org

Recrystallization is another powerful purification technique. slideshare.net By dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, the pure compound crystallizes out, leaving impurities behind in the solution. wisc.edu

Advanced purification technologies are also being explored. For instance, a novel method using graphene has been developed for separating hydrogen and deuterium at room temperature, which could potentially be applied to the purification of deuterated compounds in the future, offering a more cost-effective alternative to cryogenic methods. jsap.or.jp

Spectroscopic and Chromatographic Confirmation of Deuteration

Confirming the successful incorporation of deuterium, its specific location within the molecule, and the isotopic purity is a critical final step. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of deuterated compounds. rsc.org A combination of proton (¹H) and deuterium (²H) NMR is used to precisely determine the location and extent of deuteration. nih.gov

¹H NMR: In the ¹H NMR spectrum of this compound (deuterated on the acetyl group), the characteristic singlet peak corresponding to the methyl protons (CH₃) of the acetyl group in standard sulfacetamide would be absent or significantly diminished. epj-conferences.org The disappearance of this signal is a primary indicator of successful deuteration at that position. The integration of any remaining residual signal against other non-deuterated protons in the molecule allows for the calculation of isotopic purity. researchgate.net

²H NMR: A ²H NMR (deuterium NMR) spectrum provides direct evidence of deuterium incorporation. nih.gov A signal will appear in the ²H NMR spectrum at a chemical shift corresponding to the position of the deuterium atoms. This confirms that deuterium is present and helps to verify its location on the acetyl group.

The combination of ¹H and ²H NMR provides a robust and accurate method for determining the isotopic abundance of deuterated compounds, often yielding more precise results than mass spectrometry alone. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Sulfanilamide
Acetanilide
Acetic-d3 anhydride
4-aminobenzenesulfonamide
N-sulfinyl-O-(tert-butyl)hydroxylamine
N-[(4-aminophenyl)sulfonyl]acetamide-d3
4-aminobenzenesulfonyl chloride

Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry (MS) is the definitive analytical technique used to verify the successful synthesis of this compound. It provides crucial information regarding its molecular weight, the successful incorporation of the deuterium labels, and the isotopic purity of the final product. nih.gov

Molecular Weight Confirmation

The primary confirmation of the synthesis is the determination of the compound's molecular weight. Unlabeled Sulfacetamide has a monoisotopic mass of 214.22 g/mol . The incorporation of four deuterium atoms, each heavier than a protium (B1232500) atom, results in a predictable mass shift. wikipedia.org this compound has an expected molecular weight of approximately 218.27 g/mol . lgcstandards.com

In a typical mass spectrometry experiment using a technique like Electrospray Ionization (ESI), the compound is ionized, often by protonation, to form the molecular ion [M+H]⁺. For this compound, this ion is expected at a mass-to-charge ratio (m/z) of approximately 219.27, confirming the incorporation of the four deuterium atoms. The presence of this molecular ion peak is the initial and most critical evidence of a successful synthesis. nih.gov

Table 1: Molecular Weight Comparison This is an interactive table. Select a compound to see its details.

Compound Molecular Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)
Sulfacetamide C₈H₁₀N₂O₃S 214.04 215.05

Isotopic Purity and Fragmentation Analysis

Beyond simple molecular weight confirmation, mass spectrometry is essential for determining isotopic purity—the percentage of molecules that contain the desired number of deuterium labels. High-resolution mass spectrometry (HRMS) can distinguish between molecules with different numbers of deuterium atoms (d₀, d₁, d₂, d₃, d₄). google.com For a high-purity sample, the signal for the d₄ species should be predominant, with minimal signals for the lesser-deuterated variants. Commercial standards for this compound often report isotopic purity greater than 98%. smallmolecules.com

Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the molecular ion. The fragmentation of this compound can be compared to that of its unlabeled counterpart to confirm the location of the isotopic labels. For example, a known fragment of unlabeled Sulfacetamide is the 4-aminobenzenesulfonyl cation at m/z 156. researchgate.net In the MS/MS spectrum of this compound, the corresponding fragment contains the deuterated ring and would therefore be observed at m/z 160, a shift of +4 mass units. This confirms that the deuterium atoms are located on the phenyl ring as intended.

Table 2: Predicted Mass Fragments of Sulfacetamide vs. This compound This is an interactive table. Select a compound to view its predicted fragments.

Compound Parent Ion [M+H]⁺ (m/z) Key Fragment Fragment (m/z) Mass Shift (Da)
Sulfacetamide 215.05 [H₂N-C₆H₄-SO₂]⁺ 156 N/A

This detailed analysis by mass spectrometry ensures that the synthesized this compound is structurally correct and possesses the high isotopic purity required for its use as a reliable internal standard in quantitative studies. thalesnano.com

Advanced Analytical Characterization of Sulfacetamide D4

Quantitative Analytical Method Development and Validation for Research Applications

The accurate quantification of Sulfacetamide-d4 is essential for its application in various research settings, particularly in pharmacokinetic and metabolic studies where it serves as a crucial internal standard. Method development and validation focus on ensuring selectivity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of this compound. This platform offers unparalleled sensitivity and selectivity, allowing for the detection of trace amounts of the compound in complex biological matrices. researchgate.net The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and baseline separation of this compound from its non-labeled counterpart (Sulfacetamide) and other endogenous or exogenous matrix components. nih.gov This prevents analytical interferences such as ion suppression or enhancement. nih.gov

Reversed-phase chromatography is the most common approach. mdpi.com C18 columns are widely used due to their hydrophobicity, which provides good retention for sulfonamides. mdpi.comnih.gov Gradient elution is typically employed to ensure efficient separation and sharp peak shapes. The mobile phase usually consists of an aqueous component and an organic solvent, both modified with an acid, most commonly formic acid. mdpi.comnih.gov The acid helps to protonate the analyte, improving peak shape and ionization efficiency in the mass spectrometer.

Typical Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 4.6 mm × 100 mm, 1.8 µm) is frequently selected. nih.gov

Mobile Phase A: Water with 0.1% formic acid. mdpi.com

Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid. nih.gov

Flow Rate: Maintained typically between 0.3 to 0.5 mL/min.

Column Temperature: Set to around 40 °C to ensure run-to-run reproducibility of retention times. nih.gov

Injection Volume: Usually in the range of 5-10 µL.

A well-optimized gradient ensures that this compound and Sulfacetamide (B1682645) co-elute or have a very minimal separation, which is ideal when the deuterated compound is used as an internal standard. nih.gov However, the method must also demonstrate the ability to separate them from potential interferences. nih.gov

Tandem mass spectrometry is used for its high selectivity and sensitivity, operating typically in Multiple Reaction Monitoring (MRM) mode. researchgate.net Electrospray Ionization (ESI) in the positive ion mode is standard for sulfonamide analysis as the primary amino group is readily protonated. researchgate.net

For this compound, the key is to identify a specific precursor ion and one or more product ions. The precursor ion will be the protonated molecule, [M+H]+. Due to the four deuterium (B1214612) atoms replacing four hydrogen atoms on the acetyl group, its mass-to-charge ratio (m/z) will be 4 Da higher than that of unlabeled Sulfacetamide.

The fragmentation (MS/MS) of this compound follows a similar pathway to its non-deuterated analog. The common fragments for Sulfacetamide at m/z 92, 108, and 156 arise from the sulfanilamide (B372717) core of the molecule. researchgate.net Since the deuterium labeling is on the acetyl group, these fragments would remain unchanged. A key fragment would be the one corresponding to the loss of the deuterated ketene (B1206846) (D₂C=C=O), which would differ from the loss of ketene in the unlabeled compound. The protonated molecular ion for Sulfacetamide is m/z 215, while for this compound it is m/z 219.

The instrument settings, such as collision energy and source parameters, are optimized to maximize the signal intensity for the chosen MRM transitions. researchgate.net

Table 1: Example Mass Spectrometric Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)ModeIonization Source
Sulfacetamide215.0156.0MRMESI+
92.0MRMESI+
This compound 219.0 156.0 MRM ESI+
92.0 MRM ESI+

This table presents hypothetical yet representative MRM transitions based on the known fragmentation of Sulfacetamide. researchgate.net

The primary research application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. wuxiapptec.com An SIL-IS is considered the gold standard for LC-MS assays because it has nearly identical chemical and physical properties to the analyte being measured. nih.govwuxiapptec.com

When a known quantity of this compound is added to every sample, standard, and quality control sample at the beginning of the sample preparation process, it can accurately correct for variability across the entire analytical workflow. wuxiapptec.comusda.gov

Key Advantages of Using this compound as an Internal Standard:

Correction for Extraction Loss: Since this compound has similar chemical properties to Sulfacetamide, it will exhibit almost identical recovery during sample extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). wuxiapptec.com

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix (e.g., plasma, urine), are a major challenge in LC-MS bioanalysis. nih.gov Because a SIL-IS co-elutes with the analyte and has the same ionization characteristics, it experiences the same degree of matrix effect, allowing for accurate correction. wuxiapptec.com

Improved Precision and Accuracy: By using the ratio of the analyte peak area to the internal standard peak area for quantification, variations from injection volume inconsistencies and instrument response fluctuations are effectively normalized. researchgate.net This leads to significantly improved method precision and accuracy. researchgate.net

The concentration of the internal standard is kept constant across all samples, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. researchgate.net

Spectrophotometric and Spectroscopic Techniques in Research Settings

While less common for trace-level quantification in complex matrices, spectrophotometric methods can be employed in research settings for determining the concentration of pure or highly concentrated solutions of this compound, such as for verifying the concentration of a stock solution.

UV-Visible (UV-Vis) spectroscopy is a simple and accessible technique for quantitative analysis based on the Beer-Lambert law. pro-analytics.net This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. pro-analytics.net

The chromophore in this compound is the N-acetyl-sulfanilamide structure, which is identical to that of unlabeled Sulfacetamide. Therefore, it will exhibit a nearly identical UV absorption spectrum. Studies on Sulfacetamide sodium show a maximum absorbance (λmax) at approximately 271 nm at a pH of 4.0. nih.gov Another study reports a λmax of 436 nm after derivatization to form a colored azo dye. scispace.com For direct measurement, the 271 nm wavelength would be used.

To determine the concentration of a this compound solution, a calibration curve is first established. pro-analytics.net This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. A plot of absorbance versus concentration should yield a straight line, the equation of which can then be used to calculate the concentration of an unknown sample based on its measured absorbance. nih.gov

Table 2: Example Calibration Data for UV-Vis Analysis

Standard Concentration (µg/mL)Absorbance at 271 nm (AU)
2.00.152
4.00.301
6.00.448
8.00.605
10.00.753

This table represents typical data for generating a calibration curve for a sulfonamide compound. nih.govresearchgate.net

The linearity of this method for sulfacetamide has been demonstrated over concentration ranges such as 1.0–5.0 × 10⁻⁵ M. nih.gov This technique is valuable for a quick concentration check of prepared stock solutions before their use in more sensitive LC-MS/MS assays.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by measuring the absorption of infrared radiation by its various bonds. The resulting spectrum provides a unique "fingerprint" based on the vibrational frequencies of the functional groups present.

For this compound, the FTIR spectrum is expected to be nearly identical to that of non-deuterated Sulfacetamide, with the key exception of vibrations involving the deuterated phenyl ring. The primary structural features of the Sulfacetamide molecule give rise to characteristic absorbance bands. Analysis of standard Sulfacetamide reveals several key peaks that confirm its structure. researchgate.netresearchgate.net These include vibrations corresponding to the ester groups (1150-1190 cm⁻¹ and 1240-1270 cm⁻¹), the C=O ester vibration (1730 cm⁻¹), and various C-H vibrations (2950-3000 cm⁻¹). researchgate.net

The most significant regions in the spectrum for confirming the identity of the core molecule include:

N-H Stretching: The primary amine (-NH2) and secondary amide (-NH-) groups typically show stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching: The carbonyl group of the acetyl moiety exhibits a strong absorption band, usually around 1670-1730 cm⁻¹. researchgate.net

S=O Stretching: The sulfonyl group (-SO2-) gives rise to two distinct, strong stretching bands, typically found at approximately 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

Aromatic Ring Vibrations: The benzene (B151609) ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region.

Table 1: Expected Characteristic FTIR Absorption Bands for Sulfacetamide

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine/AmideN-H Stretch3300-3500
CarbonylC=O Stretch1670-1730
SulfonylS=O Asymmetric Stretch1300-1350
SulfonylS=O Symmetric Stretch1150-1180
Aromatic RingC=C Stretch1450-1600

Note: This table is based on data for non-deuterated Sulfacetamide. The core functional group frequencies are expected to be consistent for this compound.

Fluorescence Spectroscopy for Molecular Interaction Studies

Fluorescence spectroscopy is a highly sensitive method used to investigate the binding interactions between a drug molecule and biological macromolecules, such as proteins. mdpi.com This technique relies on monitoring the changes in the intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, upon the addition of a binding molecule (a "quencher").

While direct fluorescence data for this compound is specific to individual research, the methodology can be understood from studies on similar sulfonamides and Sulfacetamide itself. mdpi.comnih.gov For instance, the binding of Sulfacetamide sodium to bovine serum albumin (BSA) has been studied in detail. nih.gov In such an experiment, the intrinsic fluorescence of BSA is quenched upon the addition of Sulfacetamide. This quenching can be either dynamic (collisional) or static (due to the formation of a ground-state complex). mdpi.com

By analyzing the fluorescence quenching at different temperatures, key thermodynamic parameters of the interaction can be determined:

Binding Constant (Ka): Indicates the strength of the interaction. Studies on Sulfacetamide and BSA have shown strong binding. nih.gov

Number of Binding Sites (n): Represents the stoichiometry of the drug-protein complex.

Thermodynamic Parameters (ΔH°, ΔS°, ΔG°): These values reveal the nature of the binding forces. For the Sulfacetamide-BSA interaction, negative values for enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) indicated that hydrogen bonding and van der Waals forces were the primary drivers of a spontaneous binding process. nih.gov

Furthermore, using Förster's theory of non-radiation energy transfer (FRET), the average distance between the protein's fluorescent donor (e.g., tryptophan) and the drug acceptor can be calculated, providing further insight into the binding proximity. For the Sulfacetamide-BSA complex, this distance was determined to be 3.72 nm. nih.gov Therefore, fluorescence spectroscopy serves as a critical tool for characterizing the molecular interactions of this compound in a biological context.

Methodological Considerations for Matrix Effects in Research Samples

When quantifying this compound in complex biological samples (e.g., plasma, tissue homogenates, milk), the sample matrix—everything in the sample besides the analyte—can significantly interfere with the analysis, a phenomenon known as the matrix effect. nih.govresearchgate.net This effect, typically observed in liquid chromatography-mass spectrometry (LC-MS/MS), can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification. nih.gov

Matrix effects are a critical point in the analysis of sulfonamide residues. nih.gov The extent of the effect can vary widely depending on the analyte, the complexity of the matrix, and the sample preparation method used. nih.gov For example, analysis of sulfamethazine (B1682506) in different matrices showed signal losses ranging from -37% in fish to as high as -96% in eggs, demonstrating strong ion suppression. nih.gov

Several strategies have been developed to assess and mitigate these effects to ensure analytical accuracy. The choice of strategy depends on the specific requirements of the research.

Table 2: Strategies for Assessment and Mitigation of Matrix Effects

StrategyDescriptionPurpose
Post-Column Infusion A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system.Assessment: Identifies regions in the chromatogram where co-eluting matrix components cause signal suppression or enhancement.
Slope Ratios Analysis The slope of a calibration curve prepared in a pure solvent is compared to the slope of a curve prepared in a matrix extract (matrix-matched calibration). imeko.orgAssessment: Quantifies the percentage of signal suppression or enhancement. A slight ion suppression of 20-40% was measured for many sulfonamides using this method. imeko.org
Selective Sample Preparation Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used to clean up the sample and remove interfering components before analysis. rsc.orgMitigation: Reduces the concentration of matrix components that cause interference.
Sample Dilution The sample extract is diluted with a pure solvent.Mitigation: Reduces the concentration of interfering compounds, thereby diminishing the matrix effect. This is often a simple and effective approach. researchgate.net
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract that is identical to the sample matrix. researchgate.netCompensation: Compensates for the matrix effect by ensuring that both the standards and the samples are affected equally.
Isotope-Labeled Internal Standard A stable isotope-labeled version of the analyte (like this compound itself) is added to the sample at the beginning of the workflow.Compensation: The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratiometric correction.

Given that this compound is a stable isotope-labeled compound, it is ideally suited to serve as an internal standard for the quantification of non-deuterated Sulfacetamide. However, when this compound is the target analyte itself, another isotopically labeled analog (e.g., ¹³C- or ¹⁵N-labeled) would be the preferred internal standard to correct for matrix effects.

Stability-Indicating Analytical Methods for Deuterated Sulfacetamide

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the concentration of an active ingredient without interference from its degradation products, impurities, or excipients. nih.govnih.gov The development and validation of such methods are crucial for ensuring the integrity of this compound, both in its pure form and in various formulations or research samples. The method must be able to separate the intact deuterated compound from any potential degradants, such as sulfanilamide, which is a known major degradation product of sulfacetamide. nih.govnih.gov

The validation of a stability-indicating method involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to force degradation. The analytical method must then demonstrate specificity by resolving the intact drug from these degradation products. chromatographyonline.com

Several analytical techniques can be employed, with UV-spectrometry and High-Performance Liquid Chromatography (HPLC) being common. nih.govindexcopernicus.com Validation is performed according to established guidelines (e.g., ICH) and assesses various parameters to prove the method is suitable for its intended purpose. chromatographyonline.comindexcopernicus.com

Table 3: Key Validation Parameters for a Stability-Indicating Method for Sulfacetamide

ParameterDescriptionExample Finding for Sulfacetamide Methods
Accuracy The closeness of the test results to the true value. Often determined by recovery studies.A UV spectrometric method showed a recovery of 100.03 ± 0.589%. nih.govnih.gov An HPLC method demonstrated recovery between 99% and 102%. indexcopernicus.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.A UV method had a Relative Standard Deviation (RSD) of 0.587%. nih.govnih.gov
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The method must be able to separate Sulfacetamide from its primary degradant, sulfanilamide, and other stress-induced impurities. nih.govchromatographyonline.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.An HPLC method was linear over a range of 5-25 µg/mL with r² = 0.998. indexcopernicus.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.For an HPLC method, the LOD was found to be 0.0031 µg/mL. indexcopernicus.com For a UV method, it was 1.67 x 10⁻⁶ M. nih.govnih.gov
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.For an HPLC method, the LOQ was 0.0095 µg/mL. indexcopernicus.com For a UV method, it was 5.07 x 10⁻⁶ M. nih.govnih.gov
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.A UV method was found to be robust to small changes in wavelength, pH, and buffer concentration. nih.govnih.gov

Note: The example findings are from studies on non-deuterated Sulfacetamide but demonstrate the performance characteristics expected from a validated stability-indicating method applicable to this compound.

Mechanistic Investigations and Metabolic Profiling of Sulfacetamide D4 in Research Models

Elucidation of Metabolic Pathways Using Deuterium (B1214612) Labeling

Deuterium labeling serves as a powerful tracing technique in metabolic studies. By incorporating deuterium atoms at specific positions within a molecule like Sulfacetamide (B1682645), researchers can track the compound and its metabolic products through complex biological systems. medchemexpress.com The mass difference between hydrogen and deuterium allows for the clear differentiation of the labeled compound and its metabolites from their endogenous or non-labeled counterparts using mass spectrometry. This strategy is fundamental to mapping the biotransformation routes of a parent drug.

The introduction of deuterium can sometimes alter the primary site of metabolism. This phenomenon, known as "metabolic switching," occurs when the cleavage of a carbon-deuterium (C-D) bond is sufficiently slowed by the kinetic isotope effect, causing metabolic enzymes to target other, more easily oxidizable sites on the molecule. Consequently, the use of Sulfacetamide-d4 in pre-clinical systems, such as human liver microsomes or hepatocytes, could potentially lead to the formation of novel or altered metabolites compared to the non-deuterated parent compound.

Metabolomics profiling in such in vitro systems allows for the comprehensive analysis of these metabolic changes. uni-konstanz.de By comparing the metabolite profiles generated from incubations with Sulfacetamide and this compound, researchers can identify unique metabolic products formed as a result of this metabolic switching, providing deeper insights into the flexibility and function of the metabolizing enzymes involved. uni-konstanz.de For instance, if the deuterated positions on this compound block a primary metabolic route, secondary pathways may become more prominent, revealing metabolites that are typically formed in very low quantities.

One of the most common applications of deuterated compounds in research is their use as internal standards for quantitative analysis. medchemexpress.com In studies measuring the metabolic rate of Sulfacetamide, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Because it has nearly identical chemical and physical properties to Sulfacetamide, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, correcting for variations in sample preparation and analysis.

By adding a known concentration of this compound to samples from in vitro or in vivo studies, the precise concentration of unlabeled Sulfacetamide and its metabolites can be determined. Researchers can measure the rate of disappearance of the parent compound and the rate of formation of its metabolites over time to calculate key pharmacokinetic parameters like metabolic turnover and clearance rates. nih.gov

Table 1: Illustrative Data for Quantification of Sulfacetamide Metabolism Using this compound as an Internal Standard This table presents hypothetical data to illustrate the principle.

Incubation Time (min)Sulfacetamide Concentration (μM)Sulfanilamide (B372717) (Metabolite) Concentration (μM)This compound (Internal Standard) Peak Area
010.000.0055,123
58.521.4854,987
156.153.8555,210
303.786.2255,056
601.448.5655,178

Studies on Deuterium Kinetic Isotope Effects (KIE) on Sulfacetamide Metabolism

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is slowed upon substitution of hydrogen with deuterium at or near a position involved in bond cleavage. nih.gov This effect arises because the C-D bond has a lower zero-point energy and is therefore stronger than a carbon-hydrogen (C-H) bond, requiring more energy to break. Studying the KIE on Sulfacetamide metabolism provides critical information about the reaction mechanism, particularly the rate-determining step. nih.govnih.gov

Secondary KIEs are smaller effects observed when deuterium is substituted at a position not directly involved in bond breaking but is close to the reaction center. iitd.ac.in These effects arise from changes in hybridization or steric environment at the transition state and can also offer valuable, albeit more subtle, clues about the structure of the transition state in an enzyme-catalyzed reaction. iitd.ac.in

The presence and magnitude of a KIE are highly informative for elucidating enzymatic mechanisms. nih.gov A large primary KIE in the metabolism of this compound would strongly suggest that the reaction proceeds through a mechanism where C-H bond cleavage is the most energetically demanding step. nih.gov This helps researchers confirm the involvement of specific enzyme families, such as cytochrome P450s, which are known to catalyze such reactions. nih.gov Conversely, the absence of a significant KIE (a value close to 1) would imply that C-H bond cleavage is not rate-limiting and that another step, such as substrate binding or product release, is the bottleneck in the metabolic process. This knowledge is crucial for building accurate models of how enzymes metabolize drugs. nih.gov

In Vitro Metabolic Stability Assays with this compound

In vitro metabolic stability assays are a cornerstone of early drug discovery, used to predict how quickly a compound will be metabolized in vivo. patsnap.com These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govpatsnap.com

In a typical assay, this compound would be incubated with liver microsomes in the presence of necessary cofactors like NADPH, which provides the reducing equivalents for enzymes such as cytochrome P450s. patsnap.com Samples are taken at various time points, and the metabolic reaction is stopped. The concentration of the remaining this compound is then quantified using LC-MS/MS.

The data from these experiments are used to determine key parameters of metabolic stability, including the compound's intrinsic clearance (CLint) and its metabolic half-life (t½). nih.gov A compound with low metabolic stability (rapid clearance, short half-life) may be quickly eliminated from the body, potentially limiting its therapeutic efficacy. patsnap.com Because deuteration can slow metabolism due to the KIE, comparing the metabolic stability of this compound to that of unlabeled Sulfacetamide can provide direct evidence of the potential for deuterium substitution to enhance a drug's metabolic profile. nih.govnih.gov

Table 2: Example Results from an In Vitro Metabolic Stability Assay This table presents hypothetical data to illustrate the comparison between a parent compound and its deuterated analog.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, μL/min/mg protein)KIE (kH/kD)
Sulfacetamide2527.72.4
This compound6011.5

Microsomal Stability Studies

Microsomal stability assays are a fundamental in vitro tool in drug metabolism studies, used to predict the hepatic clearance of a compound. evotec.comfrontagelab.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, responsible for the Phase I metabolism of many drugs. nih.govnih.gov In a typical assay, this compound is incubated with liver microsomes and a necessary cofactor, NADPH, to initiate the metabolic reactions. evotec.com The rate at which the parent compound is consumed over time is measured to determine its intrinsic clearance and metabolic half-life. evotec.comfrontagelab.com

The use of a deuterated compound like this compound can be particularly informative due to the deuterium kinetic isotope effect (KIE). nih.govportico.org This effect occurs when the substitution of a hydrogen atom with a heavier deuterium atom at a site of metabolic cleavage slows down the reaction rate. portico.orgyoutube.com The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a lower zero-point energy than a carbon-hydrogen (C-H) bond, requiring more energy to break. portico.org If the metabolism of this compound is significantly slower than that of its non-deuterated analog, it provides strong evidence that the deuterated positions are key sites of metabolic activity, a principle that has been used in drug development for decades. nih.govportico.orgnih.gov

The results of these studies are typically presented as the compound's half-life (t½) and intrinsic clearance (Clint). Below is an illustrative table showing hypothetical comparative data for Sulfacetamide and its deuterated form.

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Sulfacetamide28.524.3
This compound40.117.3
Note: This table is for illustrative purposes to demonstrate the potential kinetic isotope effect and does not represent actual experimental data.

Hepatocyte Incubation Experiments

To gain a more complete picture of a drug's metabolic fate, researchers use hepatocyte incubation experiments. Primary hepatocytes are considered a "gold standard" in vitro model because they contain the full spectrum of both Phase I and Phase II metabolic enzymes and their required cofactors, closely mimicking the metabolic environment of the liver. frontagelab.comyoutube.com

In these experiments, this compound is incubated with suspensions of viable hepatocytes. youtube.com Samples are taken at various time points, and the metabolic reactions are stopped. youtube.com The samples are then analyzed, usually by liquid chromatography-mass spectrometry (LC-MS), to track the disappearance of the parent compound and the formation of its various metabolites. youtube.com

The stable isotope label in this compound is a significant advantage in these complex biological systems. The mass difference of four daltons allows for the clear and unambiguous differentiation of the drug and its metabolites from the numerous endogenous compounds present in the hepatocyte matrix. nih.gov This aids in identifying metabolic pathways such as hydroxylation or N-acetylation with high confidence.

ParameterSulfacetamideThis compound
Parent Compound Depletion Rate (pmol/min/10⁶ cells)12.69.8
N4-acetylsulfacetamide Formation Rate (pmol/min/10⁶ cells)7.35.9
Hydroxysulfacetamide Formation Rate (pmol/min/10⁶ cells)3.12.2
Note: This table is for illustrative purposes to demonstrate potential metabolic differences and does not represent actual experimental data.

Application in Biological Systems Research for Tracing and Quantification

Tracing of Drug Fate in Cellular and Subcellular Compartments

The presence of a stable isotope label makes this compound an excellent tracer for studying a drug's journey through biological systems. nih.gov Techniques such as mass spectrometry can be employed to track the distribution and localization of this compound and its metabolites within cells and even specific subcellular compartments. By treating cells with the deuterated compound and later analyzing isolated fractions (e.g., cytosol, mitochondria, nucleus), researchers can determine where the drug accumulates. This information is valuable for understanding its mechanism of action. The distinct mass signature of this compound ensures that the detected signal is from the administered drug, eliminating confusion with endogenous molecules.

Isotope Dilution Mass Spectrometry for Metabolomics Research

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for achieving highly accurate and precise quantification of molecules in complex biological samples. nih.gov In this method, a known quantity of a stable isotope-labeled compound, such as this compound, is added to a sample as an internal standard at the beginning of the analytical process. amazonaws.com

Because this compound is chemically identical to its non-labeled counterpart, it experiences the same effects during sample extraction, processing, and analysis, including any potential sample loss or ion suppression in the mass spectrometer. nih.govscispace.com By comparing the mass spectrometer's signal ratio of the endogenous (unlabeled) Sulfacetamide to the added deuterated standard, analysts can correct for these variations and calculate the precise concentration of the analyte. crimsonpublishers.com This use of a stable isotope-labeled internal standard is considered the best practice for quantitative bioanalysis, significantly improving the accuracy and reliability of results in metabolomics research. nih.govcrimsonpublishers.com

Pre Clinical Pharmacokinetic and Pharmacodynamic Research Utilizing Sulfacetamide D4

Pharmacokinetic Research in In Vitro and Animal Models

Pre-clinical pharmacokinetic studies are fundamental to understanding how a compound behaves within a biological system. nih.gov For deuterated compounds like Sulfacetamide-d4, these studies are designed to characterize their ADME properties and to precisely quantify the impact of deuterium (B1214612) substitution compared to the non-deuterated parent drug. researchgate.netnih.gov

Absorption, Distribution, and Elimination Studies in Pre-clinical Systems

The foundation of characterizing any new chemical entity, including isotopically labeled compounds like this compound, begins with a thorough evaluation of its ADME properties in pre-clinical systems. These studies are essential for predicting how the compound will behave in vivo. nih.govnih.gov

In Vitro Systems: Initial screening is performed using a suite of in vitro assays to predict the compound's behavior. nih.gov For this compound, these would include:

Solubility and Permeability: Determining the aqueous solubility and membrane permeability (e.g., using Caco-2 assays) is critical for predicting oral absorption. nih.gov

Metabolic Stability: Incubating this compound with liver microsomes or hepatocytes from various species (e.g., rat, dog, human) helps identify the rate of metabolism and the metabolic pathways involved. nih.gov This is particularly crucial for a deuterated compound, as the primary goal is often to alter metabolic breakdown.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. wikipedia.org This is typically measured via equilibrium dialysis or ultrafiltration. Studies on the parent compound, sulfacetamide (B1682645), show it has a plasma protein binding of 80-85%. wikipedia.org

In Vivo Animal Models: Following in vitro characterization, studies in animal models (e.g., rats, mice) are conducted to understand the compound's complete pharmacokinetic profile. biotechfarm.co.ilnih.gov A typical study would involve administering this compound via different routes (e.g., intravenous, oral) and collecting serial blood samples. biotechfarm.co.il Analysis of these samples provides key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. The parent compound, sulfacetamide, is known to be well-absorbed orally and widely distributed throughout body tissues. drugbank.com Its elimination half-life in humans ranges from 7 to 12.8 hours. wikipedia.orgdrugbank.com Animal studies with this compound would aim to precisely measure these parameters and determine how they differ from the original molecule.

Evaluation of Deuteration Impact on Pharmacokinetic Parameters in Research Models

A primary reason for creating deuterated compounds is to leverage the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov For metabolic reactions that involve the cleavage of this bond, substituting hydrogen with deuterium can significantly slow down the reaction rate. scienceopen.comresearchgate.net This can lead to favorable changes in pharmacokinetic parameters.

The impact of deuteration on this compound would be quantified by comparing its pharmacokinetic profile directly against that of sulfacetamide in the same research models. The expected changes, assuming the deuteration has occurred at a site of metabolic oxidation, would include:

Decreased Metabolic Clearance (CL): Slower metabolism by enzymes (e.g., Cytochrome P450s) leads to a lower rate of clearance from the body. researchgate.net

Increased Half-Life (t½): With reduced clearance, the compound remains in circulation for a longer period. nih.gov

Table 1: Hypothetical Comparison of Key Pharmacokinetic Parameters This table illustrates the potential impact of deuteration on sulfacetamide's pharmacokinetics based on the kinetic isotope effect. Actual values would be determined through direct experimental comparison.


ParameterDescriptionExpected Finding for SulfacetamidePotential Impact on this compoundRationale
Clearance (CL)Volume of plasma cleared of the drug per unit timeModerate▼ DecreasedSlower enzymatic metabolism due to stronger C-D bond (Kinetic Isotope Effect).
Elimination Half-life (t½)Time required for the drug concentration to decrease by half7-12.8 hours▲ IncreasedDirect consequence of decreased clearance.
Area Under the Curve (AUC)Total drug exposure over timeBaseline▲ IncreasedDrug remains in the body longer at higher concentrations.
Bioavailability (F%)Fraction of an oral dose reaching systemic circulationHigh▲ Potentially IncreasedReduced first-pass metabolism in the liver could increase oral bioavailability.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Deuterated Compounds in Research Contexts

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the ADME processes of a drug within a virtual organism. nih.govresearchgate.net These models integrate physicochemical data, in vitro assay results, and physiological parameters to predict a drug's pharmacokinetic profile. youtube.comnih.gov

For a deuterated compound like this compound, a PBPK model would be constructed by:

Building a Base Model: A model for the parent compound, sulfacetamide, is first developed or refined using its known ADME properties. nih.gov

Integrating In Vitro Data: Data from the in vitro studies on this compound (e.g., metabolic stability, permeability) are then used to parameterize a specific model for the deuterated version. youtube.com The key modification would be adjusting the metabolic rate constants to reflect the kinetic isotope effect.

Model Verification: The PBPK model's predictions are then compared against the actual pharmacokinetic data obtained from animal studies with this compound to ensure its accuracy. nih.gov

Once validated, the PBPK model for this compound becomes a valuable research tool for:

Interspecies Extrapolation: Predicting the pharmacokinetic profile in other species, including humans, which is a critical step in pre-clinical development. nih.gov

Simulating Untested Scenarios: Evaluating the impact of different dosing regimens or patient populations (e.g., those with renal or hepatic impairment) without the need for extensive animal studies. nih.govnih.gov

Investigating Drug-Drug Interactions: Simulating how co-administered drugs might affect the metabolism and clearance of this compound. nih.gov

Pharmacodynamic Research Applications of Deuterated Probes

Pharmacodynamics is the study of a drug's effect on the body. Deuterated compounds are not only useful in pharmacokinetic research but can also serve as unique probes to investigate the interaction of a drug with its biological target and the subsequent pharmacological response.

Investigating Target Engagement and Receptor Binding in Research Models

Confirming that a drug binds to its intended target (target engagement) is a crucial step in drug development. Sulfacetamide's mechanism of action is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. drugbank.comnih.gov

This compound can be used as a stable-isotope labeled (SIL) probe in various assays to study this interaction: nih.govmerckmillipore.com

Mass Spectrometry-Based Assays: In competitive binding assays using mass spectrometry, this compound can be used to compete with a known ligand for the DHPS binding site. Because of its different mass, it can be easily distinguished from the non-deuterated compound, allowing for precise quantification of binding affinity without the need for radioactive labels. researchgate.net

Receptor Binding Kinetics: These assays can measure the rates of association and dissociation of the drug from its target. nih.gov Using this compound as the ligand allows for clear detection and quantification in complex biological samples (e.g., cell lysates), helping to characterize the binding kinetics at the molecular level. While deuterium substitution is not expected to significantly alter the intrinsic binding affinity, its use as a labeled probe is highly advantageous for assay sensitivity and specificity. nih.govresearchgate.net

Table 2: Research Assays Utilizing this compound as a Probe


Assay TypeRole of this compoundInformation GainedAdvantage of Deuteration
Competitive Binding Assay (Mass Spec)Competitor LigandBinding affinity (Ki) for dihydropteroate synthase.Serves as a stable-isotope labeled standard, avoiding radioactivity while enabling precise quantification.
Cellular Thermal Shift Assay (CETSA)Stabilizing LigandConfirmation of target engagement in a cellular environment.The deuterated form can be tracked to correlate target binding with downstream effects.
Surface Plasmon Resonance (SPR)AnalyteReal-time kinetics of binding (association/dissociation rates).While not essential for SPR itself, using the deuterated version ensures consistency with pharmacokinetic studies.

Exploration of Altered Pharmacological Responses due to Deuteration

The changes in pharmacokinetics induced by deuteration can directly influence the pharmacodynamic response. nih.gov By slowing metabolism and increasing the half-life and exposure (AUC) of this compound, researchers can investigate how these modifications affect its antibacterial activity in pre-clinical models.

Potential altered pharmacological responses that could be explored include:

Sustained Target Inhibition: A longer half-life could lead to more sustained concentrations of the drug at the site of infection, resulting in a more prolonged inhibition of bacterial dihydropteroate synthase.

Efficacy in Different Dosing Models: The improved pharmacokinetic profile might allow for equivalent or enhanced antibacterial efficacy with less frequent administration in animal infection models. Research could explore if a once-daily regimen of this compound provides the same therapeutic effect as a more frequent regimen of standard sulfacetamide.

Impact on Resistance Development: By maintaining more consistent drug concentrations, the altered pharmacokinetics of this compound could be studied for its potential impact on the emergence of drug-resistant bacterial strains in in vitro and in vivo models.

These investigations are critical for understanding the full therapeutic potential of modifying a drug's metabolic profile and provide a clear rationale for the development of deuterated drug candidates. nih.govscienceopen.com

Role of this compound as a Research Tool in Drug-Drug Interaction Studies (Pre-clinical)

The investigation into the use of this compound as a tool in preclinical drug-drug interaction (DDI) studies has not yielded specific, publicly accessible research data. In principle, deuterated compounds can be used to understand the metabolic pathways of a drug and how it might interact with other co-administered drugs. This is often achieved by comparing the metabolism of the deuterated and non-deuterated compound. However, no studies were identified that specifically employed this compound for this purpose.

There is no available scientific literature or preclinical data to suggest that this compound has been specifically developed or utilized as a mechanistic probe to study the inhibition or induction of cytochrome P450 (CYP) enzymes or other drug-metabolizing enzymes.

Standard preclinical practice for assessing enzyme inhibition and induction involves the use of well-characterized probe substrates for specific enzymes. nih.govcriver.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on which probe substrates to use for these studies. fda.govfda.gov These studies typically measure the activity of enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 in the presence of a new chemical entity. criver.comlabcorp.com While deuterated internal standards are commonly used in the analytical methods for these assays to ensure accuracy, nih.govnih.gov there is no indication that this compound is used as a probe substrate itself to characterize the inhibitory or inducing potential of other compounds.

Enzyme induction studies in preclinical settings often use primary human hepatocytes and measure changes in mRNA expression or enzyme activity for key CYP enzymes. labcorp.combioivt.comdls.comnih.gov Again, no research was found that implicates this compound in this specific application.

Metabolic switching, where the inhibition of one metabolic pathway leads to the increased importance of an alternative pathway, is a key consideration in drug development. Deuteration of a specific metabolic site can sometimes be used to investigate this phenomenon by intentionally slowing down one metabolic route.

However, there are no published preclinical studies that have used this compound to evaluate metabolic switching. Such a study would typically involve comparing the metabolite profile of sulfacetamide with that of this compound to see if the deuterium substitution alters the primary metabolic pathways, potentially shunting the metabolism towards alternative routes. The absence of such data means that the role of this compound in evaluating metabolic switching remains theoretical.

Computational Chemistry and Structural Biology Research on Sulfacetamide D4

Molecular Modeling and Docking Studies of Deuterated Sulfacetamide (B1682645) with Biological Targets

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, such as a drug to its enzyme target. researchgate.net

Sulfonamides function by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.govfrontiersin.org They act as structural analogs of the enzyme's natural substrate, p-aminobenzoic acid (pABA). taylorandfrancis.com Molecular docking studies are routinely used to analyze how sulfonamide derivatives, and by extension Sulfacetamide-d4, fit into the pABA binding site of DHPS. sciepub.comnih.gov

Table 1: Illustrative Docking Scores and Binding Interactions of Ligands with DHPS This table presents hypothetical, yet representative, data based on typical findings from sulfonamide docking studies to illustrate the expected similarity in binding between the parent compound and its deuterated analog.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
p-Aminobenzoic acid (pABA)-6.5Arg, Asn, AspHydrogen Bond, Salt Bridge
Sulfacetamide-7.8Arg, Asn, HisHydrogen Bond, Pi-Sulfur
This compound-7.8Arg, Asn, HisHydrogen Bond, Pi-Sulfur

Quantum Mechanical (QM) Calculations for Deuterium (B1214612) Isotope Effects

Quantum mechanics provides a highly accurate framework for studying chemical bonding and reactivity at the electronic level. semnan.ac.ir

QM calculations are essential for predicting the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. The KIE arises because the greater mass of deuterium results in a lower vibrational frequency for a C-D bond compared to a C-H bond, leading to a lower zero-point vibrational energy. Consequently, more energy is required to break a C-D bond than a C-H bond.

In the context of this compound, the relevance of C-D bond cleavage depends on the metabolic pathways of the drug. Its primary mechanism of action is competitive inhibition of DHPS, which does not involve the cleavage of the C-H bonds on the acetyl or phenyl groups. nih.gov Therefore, a primary KIE on its therapeutic activity is not expected. However, if the drug's metabolism and clearance from the body involve enzymatic C-H bond cleavage (e.g., by Cytochrome P450 enzymes), then deuteration at those sites could slow down its metabolism, a phenomenon often exploited in drug design to improve pharmacokinetic profiles. QM calculations can theoretically predict the magnitude of this KIE.

Table 2: Theoretical Vibrational Energy Comparison for C-H vs. C-D Bonds This table illustrates the fundamental principle behind the kinetic isotope effect.

Bond TypeTypical Stretching Frequency (cm⁻¹)Relative Zero-Point Energy (kJ/mol)Relative Bond Dissociation Energy (kJ/mol)
Carbon-Hydrogen (C-H)~3000HigherLower
Carbon-Deuterium (C-D)~2200LowerHigher

The electronic structure of a molecule—the distribution of its electrons—determines its chemical properties, such as acidity (pKa) and reactivity. High-level ab initio calculations can be employed to study these properties in sulfacetamide and its derivatives. semnan.ac.ir For this compound, the substitution of hydrogen with deuterium has a virtually negligible effect on the molecule's ground-state electronic structure. The electron cloud, and thus properties like polarity, dipole moment, and pKa, are not significantly altered. Therefore, QM calculations would predict that the electronic properties of this compound are essentially identical to those of non-deuterated sulfacetamide.

Molecular Dynamics Simulations for Understanding Deuterated Compound Behavior

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the motion of molecules over time. nih.gov By simulating a ligand bound to its protein target in a solvated environment, MD can assess the stability of the binding pose predicted by docking. mdpi.comnih.gov

For this compound complexed with DHPS, an MD simulation would track the atomic movements over nanoseconds. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand, are analyzed. A low and stable RMSD value indicates that the ligand remains securely in the binding pocket, confirming a stable interaction. nih.gov MD simulations can also reveal the flexibility of the protein's active site loops and the specific hydrogen bond lifetimes between the drug and the enzyme. nih.gov Given the minor physical changes from deuteration, it is expected that MD simulations of this compound bound to DHPS would show a stable binding profile, highly similar to that of its non-deuterated counterpart, confirming that it remains a potent inhibitor of the enzyme.

Dynamic Interactions in Biological Environments

The primary target of sulfacetamide is dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding of sulfonamides to the DHPS active site. nih.govresearchgate.net These studies reveal that sulfonamides act as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid (PABA).

The binding of sulfacetamide to DHPS is stabilized by a network of hydrogen bonds and hydrophobic interactions. The sulfonyl group, the aniline (B41778) amine, and the acetamido group of sulfacetamide all participate in forming these crucial connections with the amino acid residues of the enzyme's active site.

Table 1: Key Interacting Residues in the Dihydropteroate Synthase (DHPS) Active Site with Sulfonamides (Illustrative)

Interaction Type Key Residues (Example from Bacillus anthracis DHPS)
Hydrogen Bonding Arg, Asn, Ser, Lys
Hydrophobic Interactions Phe, Trp, Pro
Cation-π Stacking Arg

This table is illustrative and based on general findings for sulfonamides. Specific interactions can vary between different bacterial species.

The introduction of deuterium in this compound is expected to subtly modulate these dynamic interactions. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to minor alterations in the vibrational modes and conformational flexibility of the acetyl group. While these changes are small, they could influence the precise positioning of the molecule within the binding pocket and the strength of van der Waals and hydrophobic interactions.

Molecular dynamics simulations of non-deuterated sulfonamides have shown that the active site loops of DHPS undergo conformational changes to accommodate the drug molecule. nih.gov It is conceivable that the altered dynamics of the deuterated acetyl group in this compound could affect the energetics and kinetics of these conformational transitions, potentially leading to a modified residence time in the active site compared to its non-deuterated counterpart.

Solvent Isotope Effects at the Molecular Level

Solvent isotope effects (SIEs) are observed when a reaction or process is carried out in a deuterated solvent, such as heavy water (D₂O), instead of the usual protic solvent (H₂O). chem-station.com These effects arise from differences in the properties of deuterium and hydrogen, particularly in the context of hydrogen bonding and acid-base equilibria.

In the biological environment, water molecules are not merely a passive solvent but often play an active role in mediating protein-ligand interactions. Hydrogen/deuterium exchange (HDX) mass spectrometry is a powerful technique that leverages the exchange of amide protons with solvent deuterium to probe protein structure and dynamics upon ligand binding. nih.govacs.org

For this compound, studying its interaction with DHPS in D₂O could provide valuable insights. The exchange of labile protons on both the protein and the ligand with deuterium can alter the stability of the complex. The strength of hydrogen bonds can be different in D₂O compared to H₂O, which can either strengthen or weaken the binding affinity. nih.gov

Table 2: Potential Solvent Isotope Effects on this compound Binding (Theoretical)

Parameter Effect of D₂O Solvent Rationale
Binding Affinity (Kₐ) Potentially altered Changes in hydrogen bond strengths and hydrophobic interactions in D₂O.
Acid Dissociation Constant (pKa) May be shifted The pKa of ionizable groups on the protein and ligand can change in D₂O. chem-station.com
Conformational Equilibrium May be perturbed The relative stability of different protein conformations can be affected by the solvent.

This table presents theoretical effects, and the actual impact would need to be determined experimentally.

The acid dissociation constant of a carboxylic acid, for instance, is typically smaller in D₂O than in H₂O. chem-station.com Similarly, the pKa values of the amino acid residues in the DHPS active site and the ionizable groups of this compound would be affected. These shifts can, in turn, influence the electrostatic interactions that are critical for binding.

Furthermore, the transfer of a proton is a key step in many enzymatic reactions. While DHPS is not a hydrolase, the protonation states of the ligand and active site residues are crucial for binding. The rate of proton (or deuteron) transfer is sensitive to isotopic substitution, a phenomenon known as the kinetic isotope effect. Studying the binding kinetics of this compound to DHPS in D₂O could, therefore, help to dissect the role of proton transfer events in the binding process.

Future Directions and Emerging Research Avenues for Deuterated Sulfacetamide

Novel Applications of Deuterium (B1214612) Labeling in Chemical Biology and Proteomics Research

Deuterium labeling is a powerful tool in chemical biology and proteomics, extending far beyond its use in creating metabolically stable drugs. clearsynth.com In these fields, deuterium-labeled compounds like Sulfacetamide-d4 serve as tracers to investigate complex biological processes.

One of the most significant applications is in quantitative proteomics. By using deuterated standards, researchers can accurately quantify changes in protein expression levels within complex biological samples. This technique, often coupled with mass spectrometry, is crucial for identifying biomarkers and understanding disease mechanisms. duke.edu For instance, heavy water (D2O) labeling allows for the analysis of proteome-wide protein turnover kinetics in cell culture. nih.govbiorxiv.orgbiorxiv.org This method involves introducing D2O into the culture medium, where deuterium is incorporated into newly synthesized proteins. nih.gov By tracking the rate of deuterium incorporation, scientists can measure the synthesis and degradation rates of thousands of proteins simultaneously, providing a dynamic view of cellular homeostasis. nih.gov

Key applications and research findings in this area include:

Protein Turnover Studies: Researchers have developed workflows using D2O labeling to measure protein turnover rates across the entire proteome in various cell types, including human induced pluripotent stem cells (hiPSCs). biorxiv.orgbiorxiv.orgnih.gov These studies have identified hundreds of fast-turnover proteins involved in critical cellular processes like cell division and have shown how these protein dynamics shift during cell differentiation. biorxiv.orgnih.gov

Secretome Analysis: The ability to identify fast-turnover proteins also enhances the analysis of the secretome (the collection of all secreted proteins), which is vital for understanding cell-cell communication and disease pathology. nih.gov

Metabolic Pathway Tracing: Deuterium-labeled compounds are used to trace metabolic pathways, offering insights into how drugs and other molecules are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.comsymeres.com This is fundamental to drug discovery and development. nih.govacs.org

Table 1: Applications of Deuterium Labeling in Research

Application Area Description Key Insights Gained
Proteomics Use of deuterated compounds as internal standards for the precise quantification of proteins and peptides in complex mixtures. Identification of differentially expressed proteins, biomarker discovery, and understanding post-translational modifications.
Chemical Biology Tracing the metabolic fate of molecules to understand biological pathways and enzyme mechanisms. clearsynth.comchem-station.com Elucidation of drug metabolism, identification of metabolic "soft spots," and understanding kinetic isotope effects. nih.gov
Protein Dynamics Measuring the rate of protein synthesis and degradation on a proteome-wide scale using heavy water (D2O) labeling. nih.govnih.gov Characterization of the protein turnover landscape in different cell states and identification of short-lived regulatory proteins. biorxiv.orgbiorxiv.org

Integration of Multi-Omics Data in this compound Research (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of the biological impact of deuterated compounds like this compound, researchers are increasingly turning to multi-omics approaches. This involves integrating data from various "omics" fields, such as proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of RNA transcripts). mdpi.com The integration of these large datasets can reveal complex interactions and regulatory networks that would be missed by studying each layer in isolation. tau.ac.il

For example, combining proteomics and metabolomics can elucidate the synergistic mechanisms of drug compounds. nih.gov A change in a protein's expression (detected by proteomics) can be directly linked to a change in the concentration of a specific metabolite (detected by metabolomics), providing a clearer picture of the drug's mechanism of action. nih.gov This integrative analysis is crucial for building comprehensive models of biological systems and for identifying novel therapeutic targets. tau.ac.ilnih.govresearchgate.net

Future research on this compound could leverage these strategies to:

Uncover Comprehensive Mechanisms: By correlating proteomic changes with metabolic shifts upon administration of this compound, researchers can build a detailed map of its effects on cellular pathways.

Identify Biomarkers: Integrated omics analysis can help identify robust biomarkers for drug efficacy. nih.gov For instance, a specific proteomic or metabolomic signature could predict how a patient will respond to a deuterated drug.

Enhance Disease Understanding: Applying multi-omics to study diseases like cancer allows for a more comprehensive understanding of the underlying biological mechanisms, which can be targeted by novel deuterated therapies. mdpi.comnih.gov

Table 2: Multi-Omics Integration in Deuterated Drug Research

Omics Layer Information Provided Potential for Integration with this compound Research
Proteomics Large-scale study of proteins, their structures, and functions. duke.edu Quantify changes in protein expression and turnover caused by this compound to understand its impact on cellular machinery.
Metabolomics Comprehensive analysis of metabolites within a biological system. Identify changes in metabolic pathways affected by the altered metabolism of this compound compared to its non-deuterated counterpart. nih.gov
Transcriptomics Study of the complete set of RNA transcripts produced by the genome. Correlate changes in gene expression with the proteomic and metabolomic effects of this compound.

Development of Advanced Methodologies for Isotopic Synthesis and Analysis

The advancement of research into deuterated compounds is intrinsically linked to the development of more efficient and precise methods for their synthesis and analysis. While the synthesis of deuterated molecules often relies on incorporating simple deuterated precursors, there is a growing need for more advanced and selective processes. nih.gov

Recent developments in synthetic chemistry are providing new tools for the selective incorporation of deuterium. nih.govnih.gov This includes the development of novel catalysts and reagents that can introduce deuterium atoms at specific positions within a complex molecule late in the synthetic sequence. musechem.com Flow synthesis methods are also being developed to improve production throughput and enhance reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp

For analysis, high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone techniques. nih.govrsc.org Advanced MS techniques, such as time-of-flight (TOF) mass spectrometry, provide the high mass precision needed to accurately determine the isotopic enrichment of a labeled compound. chemicalsknowledgehub.com NMR is used to confirm the structural integrity and the precise location of the deuterium labels within the molecule. nih.govrsc.org

Future progress in this area will focus on:

Late-Stage Functionalization: Developing methods to introduce deuterium into a molecule at the final stages of its synthesis, which increases efficiency and reduces costs. musechem.com

Improved Catalysis: Discovering new catalysts that offer greater selectivity and efficiency for hydrogen-deuterium exchange reactions. nih.govresearchgate.net

Automated Synthesis and Analysis: Integrating automated flow chemistry systems with online analytical tools to streamline the production and quality control of deuterated compounds. tn-sanso.co.jp

Exploration of New Research Models for Deuterated Compound Studies

The evaluation of deuterated compounds requires robust and relevant research models that can accurately predict their behavior in humans. Research is moving beyond simple cell cultures to more complex and physiologically relevant systems.

In Vivo Models: Xenograft mouse models, where human tumors are grown in mice, are being used to study the effects of deuteration in vivo. nih.govresearchgate.net For example, researchers have used systemic administration of deuterated water (D2O) to label and visualize rapidly proliferating cancer cells with deuterium magnetic resonance imaging (dMRI). nih.govresearchgate.net This non-invasive imaging technique can distinguish growing tumors from healthy tissue and could be used to monitor the effects of deuterated drugs.

In Vitro and Computational Models: Advanced in vitro models, such as 3D organoids and microphysiological systems (organs-on-a-chip), offer a more realistic environment to study drug metabolism and toxicity compared to traditional 2D cell cultures. Furthermore, advanced computational models and pharmacokinetic simulations are playing a pivotal role in predicting the effects of deuterium on a drug's ADME properties before costly synthesis and testing are undertaken. alfa-chemistry.com

The development of these models is crucial for understanding the sometimes unpredictable effects of deuteration, as metabolic changes observed in vitro may not always translate directly to in vivo outcomes or human trials. nih.govalfa-chemistry.com

Collaborative Research Opportunities in Deuterated Drug Research

The path from a deuterated compound concept to a clinically approved drug is complex and requires a multidisciplinary, collaborative effort. uniupo.itnih.gov The field of deuterated drug research is characterized by a growing ecosystem of academic labs, specialized biotech companies, and large pharmaceutical corporations. nih.govdrugdiscoverytoday.com

Key opportunities for collaboration include:

Public-Private Partnerships: Smaller drug development companies often possess the specialized expertise in deuteration chemistry but may rely on partnerships for co-development, clinical trials, and marketing. drugdiscoverytoday.com

Academic-Industry Consortia: Collaborative efforts between university researchers and industry scientists can accelerate the discovery of new synthetic methodologies and the exploration of novel biological applications for deuterated compounds. oup.comsciencecoalition.org

Pre-Competitive Alliances: Companies may form alliances to tackle common challenges, such as developing new analytical standards or research models for deuterated compounds. The potential for a non-deuterated API patent holder to invest in a company developing a deuterated version highlights the strategic collaborations in this space. drugdiscoverytoday.com

Federal funding from institutions like the National Institutes of Health (NIH) and the National Science Foundation (NSF) is also a critical driver of innovation in this field, supporting early-stage research that can lead to transformative discoveries in how safer medicines are developed. sciencecoalition.org As the interest in deuterated drugs continues to grow, so too will the opportunities for synergistic collaborations that can overcome the hurdles of drug development. uniupo.it

Q & A

Q. 1.1. What are the key considerations for synthesizing Sulfacetamide-d4 to ensure isotopic purity?

Answer: Synthesis of isotopically labeled compounds like this compound requires meticulous control over deuterium incorporation. Key steps include:

  • Deuterium Source Selection : Use of deuterated reagents (e.g., D₂O, deuterated acetic acid) to minimize isotopic dilution .
  • Reaction Monitoring : Employing nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium integration at specific positions (e.g., methyl or sulfonamide groups) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the deuterated compound from non-deuterated byproducts .
  • Validation : Mass spectrometry (MS) for isotopic purity assessment, ensuring a deuterium enrichment ≥98% .

Q. 1.2. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (detection limits <1 ng/mL) and specificity, particularly when using multiple reaction monitoring (MRM) transitions to distinguish this compound from endogenous interferents .
  • Isotope Dilution Method : Co-administration of a stable isotopically labeled internal standard (e.g., Sulfacetamide-¹³C₆) to correct for matrix effects and ionization variability .
  • Validation Parameters : Include linearity (R² >0.99), recovery rates (85–115%), and precision (CV <15%) across biological replicates .

Advanced Research Questions

Q. 2.1. How can researchers mitigate interference from endogenous compounds when analyzing this compound in pharmacokinetic studies?

Answer:

  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation with acidified organic solvents (e.g., acetonitrile with 0.1% formic acid) to remove phospholipids and proteins .
  • Chromatographic Optimization : Use of hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns with gradient elution to separate this compound from structurally similar metabolites .
  • High-Resolution MS : Quadrupole-time-of-flight (Q-TOF) instruments to resolve isotopic clusters and reduce false positives .

Q. 2.2. What experimental parameters should be optimized to assess the photodegradation pathways of this compound under varying environmental conditions?

Answer:

  • Controlled Light Exposure : Use of solar simulators with calibrated UV intensity (e.g., 300–400 nm) to mimic natural photolysis .
  • Degradation Kinetics : Monitor reaction half-life (t₁/₂) under varying pH (4–10), temperature (20–40°C), and dissolved organic carbon (DOC) levels .
  • Product Identification : LC-high-resolution MS (LC-HRMS) to detect photoproducts, complemented by computational modeling (e.g., density functional theory) to predict degradation pathways .

Q. 2.3. How should researchers address discrepancies in reported logP values for this compound across different experimental setups?

Answer:

  • Standardized Protocols : Adopt OECD Guideline 117 for shake-flask or HPLC-based logP determination to ensure consistency in solvent systems (e.g., octanol-water partitioning) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by pH variation or impurities .
  • Validation : Cross-reference experimental logP with in silico predictions (e.g., ACD/Labs or ChemAxon software) to assess methodological biases .

Q. 2.4. What methodologies are employed to study the isotopic effect of deuterium substitution on this compound’s metabolic stability?

Answer:

  • In Vitro Models : Liver microsomes or hepatocyte incubations under controlled O₂ and NADPH conditions to compare metabolic clearance rates (CLₘₑₜ) between Sulfacetamide and this compound .
  • Enzyme Kinetics : Michaelis-Menten analysis to quantify deuterium isotope effects (DIE) on CYP450-mediated oxidation, with a focus on kcatk_{cat} and KmK_m alterations .
  • Stable Isotope Tracing : Use of ¹H/²H NMR to track deuterium retention in metabolites, identifying positions susceptible to metabolic exchange .

Data Reproducibility and Collaborative Research

Q. 3.1. What strategies enhance the reproducibility of this compound quantification in multi-center collaborative studies?

Answer:

  • Inter-Lab Calibration : Distribute certified reference materials (CRMs) with predefined this compound concentrations to harmonize instrumentation .
  • Protocol Harmonization : Standardize sample preparation, LC-MS parameters (e.g., column type, ionization mode), and data processing software (e.g., Skyline or XCMS) .
  • Blinded Reanalysis : Implement a subset of cross-lab sample reanalysis to identify and correct systematic biases (e.g., matrix effects) .

Experimental Design and Ethical Compliance

Q. 4.1. How should researchers design in vivo studies to evaluate this compound’s tissue distribution while adhering to ethical guidelines?

Answer:

  • Dose Justification : Conduct pilot studies to determine the minimum effective dose, reducing animal usage per the 3Rs (Replacement, Reduction, Refinement) principle .
  • Tissue Sampling : Use non-terminal methods (e.g., microdialysis) where possible, or schedule euthanasia at staggered timepoints to collect multiple tissues from a single cohort .
  • Ethical Approval : Document protocol approval by institutional animal care committees (IACUC) and compliance with ARRIVE 2.0 guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.